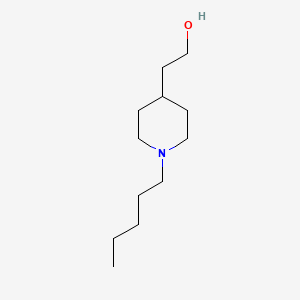
2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Übersicht
Beschreibung
2-Chloro-1-methyl-4-(4-methylphenyl)benzene, also known by its IUPAC name 3-chloro-4,4’-dimethyl-1,1’-biphenyl, is an organic compound with the molecular formula C14H13Cl. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. It is used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-(4-methylphenyl)benzene typically involves the chlorination of 4,4’-dimethylbiphenyl. One common method includes the following steps:
Starting Material: 4,4’-dimethylbiphenyl.
Chlorination: The reaction is carried out using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.
Reaction Conditions: The reaction is usually performed at a temperature range of 50-70°C to ensure selective chlorination at the desired position on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves:
Continuous Chlorination: Chlorine gas is continuously fed into a reactor containing 4,4’-dimethylbiphenyl and a catalyst.
Temperature Control: Maintaining a consistent temperature to avoid over-chlorination and ensure high purity of the product.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-methyl-4-(4-methylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 4-methyl-1-(4-methylphenyl)benzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4,4’-dimethylbiphenyl.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methyl-4-(4-methylphenyl)benzene is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Employed in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Chloro-1-methyl-4-(4-methylphenyl)benzene exerts its effects depends on the specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-methyl-2-(4-methylphenyl)benzene
- 2-Chloro-1-methyl-4-(3-methylphenyl)benzene
- 2-Bromo-1-methyl-4-(4-methylphenyl)benzene
Uniqueness
2-Chloro-1-methyl-4-(4-methylphenyl)benzene is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity profiles in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-chloro-1-methyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZUSHAMYHPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710477 | |
| Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92189-88-3 | |
| Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)





![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)







